molecular formula C12H14N2S2 B2791998 5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole CAS No. 338408-33-6

5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole

Cat. No. B2791998
CAS RN: 338408-33-6
M. Wt: 250.38
InChI Key: XEAABCKLGDDXKJ-UHFFFAOYSA-N
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Description

The compound “5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole” likely belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of two nitrogen atoms, two carbon atoms, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of “5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole” would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving “5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole” would depend on the specific conditions and reagents used. Similar compounds have been shown to undergo a variety of reactions, including thermal rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole” would be determined by its specific chemical structure. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis of Phthalocyanine Derivatives

5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole: is used in the synthesis of phthalocyanine derivatives, which are crucial for high-tech materials due to their optical properties. The bulky tert-butylsulfanyl group helps prevent aggregation, which is a common issue that affects the desired properties of phthalocyanines .

Structural and Spectroscopic Analyses

The compound serves as a subject for structural analyses, where its IR and NMR spectroscopic properties are studied. These analyses are essential for understanding the compound’s behavior and potential applications in various fields, such as materials science .

Oligonucleotide Modification

In the field of biomedicine, 5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole is used to introduce thiol groups into oligonucleotides. This modification is significant for the preparation of oligonucleotide conjugates and the functionalization of gold nanoparticles, which have applications in diagnostics and therapeutics .

DNA Nanobiotechnology

Thiolated oligonucleotides, derived from the compound, are utilized in DNA nanobiotechnology. They facilitate the immobilization of DNA onto gold surfaces and the creation of DNA-functionalized gold nanoparticles, which are instrumental in the development of biosensors and drug delivery systems .

Asymmetric N-Heterocycle Synthesis

The compound is involved in the synthesis of N-heterocycles, which are a class of compounds with a wide range of pharmaceutical applications. The tert-butylsulfanyl group plays a role in mediating asymmetric synthesis, which is crucial for creating enantiomerically pure pharmaceuticals .

Photophysical and Photochemical Studies

Due to its unique structure, 5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole is studied for its photophysical and photochemical properties. These studies are important for the development of new materials with specific light-absorption and emission characteristics .

Safety and Hazards

The safety and hazards associated with “5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole” would depend on its specific chemical structure and how it is used. It’s important to handle all chemicals with appropriate safety precautions, and to consult Material Safety Data Sheets (MSDS) or other safety resources for specific information .

Future Directions

The future directions for research on “5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole” would likely depend on the results of initial studies on its synthesis, properties, and potential applications. For example, if the compound shows promising properties, it could be further studied for potential uses in various fields .

properties

IUPAC Name

5-tert-butylsulfanyl-4-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S2/c1-12(2,3)15-11-10(13-14-16-11)9-7-5-4-6-8-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAABCKLGDDXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(N=NS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tert-butylsulfanyl)-4-phenyl-1,2,3-thiadiazole

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